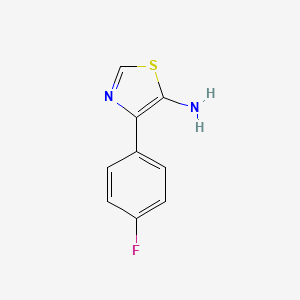

4-(4-Fluorophenyl)-1,3-thiazol-5-amine

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSGAXJZAHDSGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300693 | |

| Record name | 4-(4-Fluorophenyl)-5-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240529-46-7 | |

| Record name | 4-(4-Fluorophenyl)-5-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240529-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenyl)-5-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and an appropriate halogenating agent to form the thiazole ring. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been extensively studied for its antimicrobial properties. Research indicates that derivatives of thiazole, including 4-(4-Fluorophenyl)-1,3-thiazol-5-amine, exhibit potent activity against various bacterial strains. For instance, studies show that thiazole derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes.

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer potential. Certain compounds have demonstrated cytotoxic effects against human liver hepatocellular carcinoma (HepG2) cells and other cancer cell lines . The presence of the fluorophenyl group enhances the compound's ability to interact with biological targets, leading to improved efficacy in cancer treatment.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, thiazole derivatives have shown promise as anti-inflammatory agents. Studies have indicated that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Materials Science

Development of Advanced Materials

This compound is utilized in the synthesis of advanced materials with unique electronic and optical properties. Its incorporation into polymer matrices can enhance conductivity and thermal stability, making it suitable for applications in electronics and photonics .

Nanomaterials

Research has also focused on the use of thiazole derivatives in the development of nanomaterials. These materials exhibit enhanced properties such as increased surface area and reactivity, which are beneficial in catalysis and drug delivery systems .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a crucial building block for creating more complex structures. Its unique chemical properties allow for various reactions, including nucleophilic substitutions and coupling reactions . This versatility is vital in synthesizing new pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives against resistant bacterial strains. The results showed that compounds containing the this compound structure exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a comparative study of various thiazole derivatives against cancer cell lines, this compound demonstrated significant cytotoxicity against HepG2 cells. The study concluded that modifications to the thiazole ring could enhance anticancer activity further .

Data Tables

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The precise molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

- Replacement of the thiazole core with 1,3,4-thiadiazole (e.g., 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine) introduces additional nitrogen atoms, altering electronic properties and biological target specificity .

- Trifluoromethyl groups (CF₃) in analogs like 4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine enhance metabolic stability and membrane permeability compared to the fluorine-substituted parent compound .

Key Observations :

- Regioisomerism dramatically alters activity: Switching substituent positions in pyrazole derivatives (e.g., 4-(4-fluorophenyl)-3-pyridyl vs. 3-(4-fluorophenyl)-4-pyridyl) shifts activity from p38MAP kinase inhibition to anticancer kinase targeting .

- Schiff base derivatives of thiadiazoles exhibit superior anticancer potency (IC₅₀ = 1.28 μg/mL) compared to simpler thiazol-5-amine analogs, likely due to enhanced π-π interactions with cellular targets .

Physicochemical Properties

| Property | 4-(4-Fluorophenyl)-1,3-thiazol-5-amine | 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 194.23 | 195.22 | 245.22 |

| LogP (Predicted) | 2.8 | 3.1 | 3.9 |

| Hydrogen Bond Donors | 1 | 2 | 1 |

| Aromatic System | Thiazole + phenyl | Thiadiazole + phenyl | Thiadiazole + CF₃-phenyl |

Key Observations :

- Lipophilicity : CF₃-substituted analogs (e.g., 4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine) exhibit higher LogP values, suggesting improved blood-brain barrier penetration .

- Hydrogen Bonding: Thiadiazole derivatives (e.g., 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine) have additional H-bond donors, enhancing interactions with biological targets like kinase ATP-binding pockets .

Biological Activity

4-(4-Fluorophenyl)-1,3-thiazol-5-amine is a compound belonging to the thiazole class, which has garnered attention due to its diverse biological activities. Thiazoles are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Synthesis

The compound can be synthesized through the Hantzsch thiazole synthesis method, which involves the reaction of substituted thioureas with α-halo ketones. The presence of the fluorine atom in the para position of the phenyl ring is significant for enhancing biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that this compound displays notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL . This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human liver cancer (Hep G2) and melanoma cell lines (A375C). The compound induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, suggesting a mechanism similar to that of known anticancer agents like colchicine . The IC50 values for these activities ranged from 0.36 to 0.86 µM across different cell lines.

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics which is critical for cell division.

- Signal Transduction Pathways : It may also influence various signaling pathways related to apoptosis and cell proliferation.

Pharmacokinetics

Pharmacokinetic studies suggest that thiazole derivatives are generally well absorbed and exhibit good bioavailability. The stability of this compound can be influenced by environmental factors such as pH and temperature. Understanding these parameters is crucial for optimizing its therapeutic application .

Summary of Research Findings

| Activity | Target | IC50/MIC | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 100–400 µg/mL | |

| Anticancer | Hep G2 | IC50: 0.36–0.86 µM | |

| Tubulin Inhibition | Tubulin | - |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro.

- Anticancer Potential : Another investigation revealed that this compound could induce apoptosis in cancer cells through tubulin inhibition and disruption of microtubule dynamics.

Q & A

Basic: What are the primary synthetic routes for 4-(4-Fluorophenyl)-1,3-thiazol-5-amine, and what intermediates are critical?

The synthesis of this compound typically involves 1,3-dipolar cycloaddition reactions between azides and thiazole precursors. A key method involves reacting substituted thiazole-thiones with organic azides under thermal conditions (90°C in toluene), followed by elimination of sulfur and nitrogen to yield thiazol-5-amine derivatives . Critical intermediates include thiazole-thiones (e.g., 4,4-dimethyl-2-phenyl-1,3-thiazol-5(4H)-thione) and azide reagents. Optimization of reaction conditions (solvent, temperature) is essential to minimize byproducts.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, bond lengths and angles are determined with mean σ(C–C) = 0.002 Å and R-factors < 0.05 .

- Spectroscopy : H/C NMR confirms substitution patterns, while IR identifies functional groups (e.g., NH stretches at ~3400 cm). Mass spectrometry (HRMS) validates molecular weight (e.g., M at m/z 195.05 for CHFNS).

Advanced: How does regioisomerism in thiazole derivatives influence their biological activity?

Regioisomerism significantly impacts kinase inhibition profiles. For instance, switching substituents on pyrazole analogs from 3-(4-fluorophenyl) to 4-(4-fluorophenyl) positions reduces p38α MAP kinase inhibition but enhances activity against Src, B-Raf, and VEGFR-2 kinases (IC < 100 nM) . Methodologically, docking studies and kinase selectivity panels are used to evaluate structural effects. For example, 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine showed nanomolar potency against cancer-related kinases due to optimized steric and electronic interactions .

Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?

Conflicting data (e.g., disorder in aromatic rings or hydrogen bonding) are addressed using:

- Multi-software validation : Cross-checking refinements with SHELXL (for small molecules) and SIR97 (for direct methods) improves accuracy .

- Hydrogen bonding analysis : For example, amino groups in 5-(4-Fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine form intermolecular H-bonds (N–H···N, 1.99–2.03 Å), which stabilize crystal packing . Discrepancies in torsion angles are resolved by iterative refinement and electron density mapping.

Methodological: What strategies optimize reaction conditions to improve yield and purity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 10 min at 433 K in DMF) and enhances purity (>80% yield for oxazole derivatives) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of fluorophenyl intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (MeOH/CHCl) isolates target compounds.

Advanced: What in vitro assays are used to evaluate the compound’s biological activity?

- Kinase inhibition assays : Fluorescence polarization (FP) or ADP-Glo™ assays measure IC values against kinases like p38α MAP or EGFR .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) are performed via broth microdilution .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity indices (IC vs. normal cells) .

Basic: What are the stability considerations for this compound under experimental conditions?

- Oxidative degradation : The thioether group (-S-) is prone to oxidation (e.g., with HO) to sulfoxides/sulfones. Storage under inert atmosphere (N) at -20°C is recommended .

- pH sensitivity : Aqueous solubility (18.1 µg/mL at pH 7.4) suggests limited stability in acidic/basic conditions. Buffered solutions (pH 6–8) are optimal for biological assays .

Advanced: How can computational modeling guide the design of derivatives with enhanced properties?

- DFT calculations : Predict electronic effects of substituents (e.g., fluorophenyl enhances lipophilicity, logP ~2.5) .

- Molecular dynamics (MD) : Simulates binding modes to kinase ATP pockets (e.g., hydrophobic interactions with B-Raf V600E mutant) .

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >50) and blood-brain barrier penetration (e.g., for CNS targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.